molecular formula C10H21NO2S B13284461 4-Propylcycloheptane-1-sulfonamide

4-Propylcycloheptane-1-sulfonamide

Cat. No.: B13284461
M. Wt: 219.35 g/mol
InChI Key: PUFBSPZUCPKIRH-UHFFFAOYSA-N
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Description

4-Propylcycloheptane-1-sulfonamide (CAS 1482156-09-1) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a cycloheptane ring system substituted with a propyl group and a sulfonamide functional group, giving it a molecular formula of C10H21NO2S and a molecular weight of 219.34 g/mol . As a sulfonamide derivative, it belongs to a class of compounds with a well-documented history in medicinal chemistry. Sulfonamides are known to exhibit a range of biological activities by acting as enzyme inhibitors, particularly targeting dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of microorganisms . While the specific research applications for this particular analog are exploratory, novel sulfonamide compounds are actively investigated in various research fields for their potential antimicrobial , antioxidant , and antiproliferative properties . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, and it is typically available for cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

4-propylcycloheptane-1-sulfonamide

InChI

InChI=1S/C10H21NO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3,(H2,11,12,13)

InChI Key

PUFBSPZUCPKIRH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC(CC1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Propylcycloheptane 1 Sulfonamide

Retrosynthetic Analysis of 4-Propylcycloheptane-1-sulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the sulfur-nitrogen (S-N) bond, which is the defining linkage of the sulfonamide functional group.

This leads to two principal retrosynthetic pathways:

Pathway A: This pathway identifies 4-propylcycloheptane-1-sulfonyl chloride and ammonia (or an ammonia equivalent) as the key precursors. The sulfonyl chloride is a reactive electrophile, and the amine serves as the nucleophile.

Pathway B: Alternatively, this pathway involves 4-propylcycloheptylamine and a sulfur dioxide source, which would be converted into a sulfonylating agent. This route focuses on preparing the amine precursor and then forming the sulfonamide bond.

Classical Approaches to Sulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of organic and medicinal chemistry. Classical methods have been refined over decades to provide reliable access to these important compounds.

Reaction of Amines with Sulfonyl Chlorides and Related Precursors

The most common and direct method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction, often referred to as sulfonamidation, is widely used due to its efficiency and broad applicability. nih.govacs.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. researchgate.net

While effective, this method has drawbacks. Sulfonyl chlorides can be sensitive to moisture and may not be readily available for complex structures. nih.govacs.org The conditions for their synthesis can also be harsh. acs.org

Direct vs. Indirect Sulfonamide Synthesis Strategies

Synthetic strategies for sulfonamides can be categorized as either direct or indirect.

Direct Synthesis: This involves the one-step formation of the S-N bond from readily available precursors. The reaction of amines with sulfonyl chlorides is a prime example of a direct approach. ijarsct.co.in Other direct methods include the oxidative coupling of thiols and amines. nih.gov Recent advancements have focused on using sulfur dioxide surrogates, such as DABSO, to directly couple with amines and other reagents to form sulfonamides, avoiding the need for pre-formed sulfonyl chlorides. thieme-connect.com

Indirect Synthesis: These strategies involve multiple steps and the use of protecting groups or intermediate functional group transformations. An indirect method might be employed when the desired starting materials for a direct synthesis are unstable or when selectivity is a concern in a complex molecule. For instance, a sulfonic acid can be activated in situ to form a reactive intermediate that then couples with an amine. researchgate.net While potentially longer, indirect methods can offer greater control and accommodate a wider range of functional groups. researchgate.net

Optimization of Reaction Conditions for Cycloheptane (B1346806) Sulfonamide Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfonamide, particularly with a sterically demanding structure like a substituted cycloheptane. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

ParameterConsiderations for OptimizationTypical Reagents/Conditions
Base The base should be strong enough to neutralize the generated acid but not so strong as to cause side reactions. Sterically hindered bases may be preferred to minimize side reactions with the electrophile.Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Carbonate
Solvent The solvent must dissolve the reactants and should be inert to the reaction conditions. Aprotic solvents are commonly used to avoid reaction with the sulfonyl chloride.Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)
Temperature Reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature or heated to drive the reaction to completion.0 °C to reflux
Reaction Time Monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.1 hour to 24 hours

For the synthesis of a cycloheptane sulfonamide, the conformational flexibility and potential steric hindrance of the seven-membered ring must be considered. These factors might slow the reaction rate compared to simpler aliphatic or aromatic amines. Therefore, extended reaction times or elevated temperatures may be necessary to achieve a good yield.

Advanced and Green Synthetic Methods

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced techniques offer significant advantages over classical approaches.

Microwave-Assisted Synthesis Techniques for Sulfonamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and significant improvements in product yields. organic-chemistry.orgscribd.com

A key advantage of microwave synthesis is the ability to perform reactions directly from sulfonic acids, bypassing the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org In a typical procedure, the sulfonic acid is activated in the first microwave step, and this intermediate is then treated with an amine in a second microwave step to yield the final sulfonamide. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis scribd.com

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours to daysMinutes
YieldOften moderateGenerally high to excellent
Energy EfficiencyLowerHigher (direct heating of solvent and reactants)
Side ReactionsMore prevalent due to prolonged heatingOften reduced, leading to cleaner products

This technique's efficiency, scalability, and tolerance for a variety of functional groups make it a highly attractive and green alternative for the synthesis of sulfonamides like this compound. organic-chemistry.org

Catalyst-Mediated Sulfonamide Formation (e.g., transition metal catalysis, heterogeneous catalysis)

The formation of the sulfonamide bond in this compound from its precursor, 4-propylcycloheptane-1-sulfonyl chloride, and an amine can be significantly enhanced through catalysis. Modern synthetic chemistry has moved beyond traditional methods that often require harsh conditions, developing catalytic systems that offer milder reaction pathways, greater efficiency, and broader functional group tolerance. These methods primarily involve transition metal catalysis and heterogeneous catalysis.

Transition Metal Catalysis Transition metal catalysts, particularly those based on palladium, copper, and iron, have been extensively developed for the synthesis of sulfonamides. These catalysts can activate either the sulfonyl chloride or the amine partner, or facilitate convergent processes from different precursors, obviating the need for pre-functionalized sulfonyl chlorides.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in coupling arylboronic acids with sources of sulfur dioxide and amines to form arylsulfonamides. While the direct precursor for this compound is an alkylsulfonyl chloride, related palladium-catalyzed chlorosulfonylation methods could be adapted to generate the sulfonyl chloride precursor under mild conditions.

Copper-Catalyzed Synthesis: Copper catalysis is widely used for S-N bond formation. Copper(I) catalysts, for instance, can facilitate Ullmann-Goldberg type reactions between a sulfonyl chloride and an amine. More advanced one-pot, three-component reactions involving an aryl radical precursor, an amine, and a sulfur dioxide source can be achieved through a synergistic photoredox and copper catalysis system. This approach generates the sulfonamide directly, avoiding the isolation of the often-unstable sulfonyl chloride intermediate.

Iron-Catalyzed Synthesis: As an earth-abundant and less toxic metal, iron has emerged as a valuable catalyst. Iron-catalyzed processes can be used in sequential reactions, such as a regioselective iodination of an arene followed by a copper-catalyzed N-arylation with a primary sulfonamide, to produce diaryl sulfonamides.

Table 1: Overview of Transition Metal-Catalyzed Sulfonamide Synthesis Methods
Catalyst TypePrecursorsKey AdvantagesReference
Palladium (Pd)Arylboronic acids, SO2 source, AminesMild conditions, avoids use of hazardous chlorinating agents for precursor synthesis.
Copper (Cu)Aryl halides/boronic acids, Primary sulfonamidesEffective for C-N coupling; used in one-pot, three-component reactions.
Iron (Fe) / Copper (Cu)Arenes, N-iodosuccinimide, Primary sulfonamidesUses earth-abundant metals; allows for para-selective C-H amination.
Photoredox / Copper (Cu)Aryl radical precursors, Amines, SO2 sourceSingle-step process at room temperature; broad amine scope.

Heterogeneous Catalysis Heterogeneous catalysts offer significant advantages in terms of sustainability, as they can be easily separated from the reaction mixture and recycled. For sulfonamide synthesis, solid-supported acid catalysts are particularly relevant. Materials like sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) act as solid Brønsted acids. While typically used for reactions like Friedel-Crafts alkylation, their acidic sites can activate precursors for sulfonamide formation. The key benefits of heterogeneous systems include reduced corrosion, high thermal stability, and the elimination of aqueous workup waste streams, aligning with the principles of green chemistry.

Eco-friendly Solvent Systems and Sustainable Synthetic Approaches

The synthesis of this compound can be designed to minimize environmental impact by employing green solvents and sustainable methodologies. These approaches focus on reducing the use of volatile and hazardous organic solvents, improving energy efficiency, and simplifying purification processes.

Eco-friendly Solvent Systems The choice of solvent is critical to the environmental footprint of a synthesis. Traditional syntheses of sulfonamides often use chlorinated hydrocarbons or other volatile organic compounds (VOCs). Greener alternatives have been successfully implemented.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. The synthesis of sulfonamides from sulfonyl chlorides and amines can be performed efficiently in an aqueous medium, often with a base like sodium carbonate to neutralize the HCl byproduct. The desired sulfonamide product often precipitates from the solution, allowing for simple isolation by filtration.

Ethanol (EtOH): A bio-based and biodegradable solvent, ethanol is another sustainable option for sulfonamide synthesis.

Glycerol and Deep Eutectic Solvents (DESs): Glycerol, a byproduct of biodiesel production, is a non-toxic and biodegradable solvent with a high boiling point. Deep eutectic solvents, such as a mixture of choline chloride and glycerol, provide a green reaction medium that can facilitate high yields in sulfonamide synthesis.

Table 2: Comparison of Green Solvents for Sulfonamide Synthesis
SolventKey PropertiesAdvantages in SynthesisReference
Water (H₂O)Non-toxic, non-flammable, inexpensiveFacilitates easy product isolation via precipitation; avoids organic waste.
Ethanol (EtOH)Bio-based, biodegradableGood solvent for many organic substrates; less toxic than many traditional solvents.
GlycerolBiodegradable, low toxicity, high boiling pointAllows for reactions at higher temperatures without pressurization.
Deep Eutectic Solvents (DESs)Low volatility, biodegradable componentsCan offer unique solubility and catalytic properties; considered a green alternative to ionic liquids.

Sustainable Synthetic Approaches Beyond solvent choice, other strategies can enhance the sustainability of the synthesis.

Mechanochemistry: This solvent-free approach involves grinding solid reactants together in a ball mill to initiate a chemical reaction. A one-pot, two-step mechanochemical procedure has been developed for sulfonamide synthesis. This method uses solid sodium hypochlorite for the tandem oxidation-chlorination of a disulfide to a sulfonyl chloride, followed by amination, all within the same reaction vessel. This process is highly efficient and avoids bulk solvent use entirely.

Catalyst-Free Methods: Some syntheses can proceed efficiently without a catalyst under the right conditions. For example, the condensation of sulfonamides with aldehydes to form N-sulfonylimines has been achieved under catalyst-free conditions using neutral aluminum oxide (Al₂O₃) as a recyclable dehydrating agent and dimethyl carbonate as a green solvent.

Synthesis of Key Precursors for this compound

Preparation of 4-Propylcycloheptane-1-sulfonyl Chloride

The most common and direct method is the oxidative chlorination of the corresponding thiol, 4-propylcycloheptane-1-thiol. This transformation can be accomplished using various chlorinating and oxidizing agents. A widely used, clean, and economical method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. This procedure is environmentally friendly, uses readily available reagents, and typically results in high yields with simple purification.

A general two-step sequence would be:

Synthesis of S-(4-Propylcycloheptyl)isothiourea salt: Reaction of 4-propylcycloheptyl bromide (prepared from the corresponding alcohol) with thiourea.

Oxidative Chlorosulfonation: Treatment of the resulting isothiourea salt with an oxidizing agent like sodium hypochlorite (bleach) in the presence of a chlorine source.

Alternatively, other reagents can be employed for the oxidative chlorination of thiols or their derivatives (disulfides, thioacetates), such as N-chlorosuccinimide (NCS) or sodium chlorite (NaClO₂). Another route involves the conversion of a sulfonic acid to the sulfonyl chloride. If 4-propylcycloheptane-1-sulfonic acid were available, it could be converted to the desired sulfonyl chloride using a chlorinating agent like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under mild, solvent-free conditions.

Methods for Constructing Substituted Cycloheptane Ring Systems

The construction of the seven-membered carbocyclic core of 4-propylcycloheptane is a non-trivial synthetic challenge. Several general strategies exist for the formation of substituted cycloheptane rings.

Ring Expansion Reactions: A common strategy involves the expansion of a more readily available six-membered ring. For example, a substituted cyclohexanone can undergo a Tiffeneau-Demjanov rearrangement or related homologation reactions to insert a carbon atom into the ring, yielding a cycloheptanone. The resulting ketone can then be further functionalized and the propyl group installed if not already present.

Intramolecular Cyclization: A long-chain precursor containing functional groups at appropriate positions can be induced to cyclize. For instance, an α,ω-dihalide or a related diester with a seven-carbon backbone between the reactive centers can undergo intramolecular alkylation (e.g., Thorpe-Ziegler reaction) to form the seven-membered ring.

Cope Rearrangement: A powerful method for constructing cycloheptane rings involves a stereospecific Cope rearrangement of a cis-divinylcyclopropane intermediate. In one reported methodology, a 1,6-dialkylhexa-1,5-diene-3,4-dione is treated with bis(iodozincio)methane to form a zinc alkoxide of a cis-divinylcyclopropane-1,2-diol, which rearranges upon gentle warming to yield a substituted cycloheptane derivative in high yield. This method offers excellent control over stereochemistry.

Silylcuprate Strategy: Functionalized allylsilanes can serve as valuable precursors for carbocyclic annulations. The reaction of α,β-unsaturated imines with silylcuprates can generate allylsilane-containing aldehydes, which, after further transformation and a Lewis acid-catalyzed cyclization, can produce methylenecycloheptanones.

The introduction of the propyl group at the 4-position would need to be considered within the chosen synthetic strategy, either by starting with a precursor already containing the propyl group or by introducing it to the formed cycloheptane ring via standard alkylation or coupling reactions.

Purity and Yield Considerations in this compound Synthesis

Achieving high purity and yield in the synthesis of this compound depends on careful control of reaction conditions and effective purification strategies. The critical step is the reaction between 4-propylcycloheptane-1-sulfonyl chloride and an amine.

Factors Affecting Yield:

Stability of the Sulfonyl Chloride: Alkanesulfonyl chlorides can be susceptible to hydrolysis. The reaction should be carried out under anhydrous conditions to prevent the conversion of the sulfonyl chloride back to the sulfonic acid, which would lower the yield.

Reaction Conditions: Temperature, reaction time, and the choice of base are crucial. The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl produced. Insufficient base can lead to the protonation of the amine reactant, reducing its nucleophilicity and slowing the reaction.

Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification.

Solvent: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.

Purity and Purification: The primary impurity is often the unreacted amine or the sulfonic acid resulting from hydrolysis of the sulfonyl chloride. Side reactions, such as the reaction of the product sulfonamide with a second molecule of sulfonyl chloride (if the amine is primary), are also possible, though generally less favorable.

Work-up: A typical work-up involves an aqueous wash to remove the hydrochloride salt of the base and any excess water-soluble reagents. An acidic wash can remove excess amine, while a basic wash can remove any unreacted sulfonic acid.

Purification Techniques:

Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity.

Column Chromatography: For non-crystalline products or for removing closely related impurities, silica gel column chromatography is the method of choice.

Preparative HPLC: For achieving very high purity (>97%), semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed, which is particularly effective for separating polar compounds.

Optimized synthetic and purification procedures can provide satisfactory yields (often in the range of 60-95%) and high purity suitable for further applications.

Table 3: Factors Influencing Purity and Yield in Sulfonamide Synthesis
FactorImpact on YieldImpact on PurityMitigation Strategy
MoistureDecreases yield by hydrolyzing sulfonyl chloride.Introduces sulfonic acid as a major impurity.Use anhydrous solvents and an inert atmosphere.
Base StoichiometryInsufficient base slows the reaction; excess can cause side reactions.Excess base can be difficult to remove.Use at least one equivalent of a non-nucleophilic base.
TemperatureLow temperature may lead to incomplete reaction; high temperature can cause decomposition.Side reactions may be favored at higher temperatures.Optimize temperature for the specific substrates (often room temperature).
Purification MethodProduct loss is inherent in any purification step.Determines the final purity of the product.Select method based on product properties (recrystallization for solids, chromatography for oils/complex mixtures).

Computational and Theoretical Investigations of 4 Propylcycloheptane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Propylcycloheptane-1-sulfonamide, DFT calculations offer a detailed understanding of its geometric and electronic properties.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the lowest energy conformation of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. Theoretical calculations are often performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a high level of accuracy. doaj.orgmdpi.com The optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding the molecule's interactions and reactivity.

Electronic structure analysis provides further insights into the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying regions that are prone to electrophilic and nucleophilic attack. doaj.orgkfupm.edu.sa For this compound, the MEP would likely indicate negative potential around the oxygen atoms of the sulfonamide group, suggesting these are sites for electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.63
S=O11.43
S=O21.43
C-S1.78
O1-S-O2119.5
O1-S-N106.8
C-S-N107.5
O1-S-C-C1-59.8
N-S-C-C1178.1

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. mdpi.com

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shifts for this compound would be expected to show good correlation with experimental data, aiding in the structural elucidation of the compound.

IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with the peaks in an experimental IR spectrum. mdpi.com For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, as well as N-H stretching and C-H stretching vibrations. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net The calculated maximum absorption wavelength (λmax) can be compared to the experimental UV-Vis spectrum to understand the electronic transitions within the molecule.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹H NMRδ (ppm) - NH5.205.15
δ (ppm) - CH₂ (propyl)1.551.52
¹³C NMRδ (ppm) - C (cycloheptane)35.435.1
δ (ppm) - C (propyl)23.823.5
IRν (cm⁻¹) - S=O stretch1345, 11551340, 1160
ν (cm⁻¹) - N-H stretch32503245
UV-Visλmax (nm)235238

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comnih.gov These indices provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is likely to be localized on the sulfonamide group and the cycloheptane (B1346806) ring, while the LUMO may be distributed over the sulfonamide moiety.

Table 3: Calculated Chemical Reactivity Indices for this compound (Illustrative Data)

ParameterValue (eV)
E_HOMO-6.85
E_LUMO-1.23
Energy Gap (ΔE)5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Electrophilicity Index (ω)2.91

Molecular Dynamics Simulations for Conformational Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide a detailed view of the dynamic behavior of this compound, which is not captured by static DFT calculations.

The cycloheptane ring is known for its conformational flexibility. MD simulations can explore the various accessible conformations of the 4-propylcycloheptane ring, such as the chair and boat forms, and the transitions between them. miami.edu Similarly, the orientation of the propyl group and the sulfonamide moiety can be investigated. By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations can be identified, providing a comprehensive understanding of the molecule's conformational landscape.

The surrounding environment can significantly influence the conformation and stability of a molecule. MD simulations can be performed with explicit solvent molecules (e.g., water) to model the behavior of this compound in solution. nih.gov These simulations can reveal how interactions with the solvent, such as hydrogen bonding, affect the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose the polar sulfonamide group to the solvent while shielding the nonpolar alkyl groups may be favored. The analysis of radial distribution functions from the simulation can provide detailed information about the solvation shell around different parts of the molecule.

Quantum Chemical Descriptors and Prediction of Chemical Properties

To understand the intrinsic electronic properties and chemical reactivity of this compound, quantum chemical calculations are an indispensable tool. Density Functional Theory (DFT) is a common method for such investigations, providing a balance between computational cost and accuracy. doaj.orgrasayanjournal.co.in Theoretical studies using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), can elucidate the molecule's electronic structure and reactivity profile. doaj.orgnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical behavior. rasayanjournal.co.in The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical properties. rasayanjournal.co.in These include electronegativity (χ), which measures the power of an atom or group to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons from the environment. nih.gov

A hypothetical set of calculated quantum chemical descriptors for this compound is presented in Table 1.

Table 1: Calculated Quantum Chemical Descriptors for this compound Note: These values are hypothetical and for illustrative purposes.

Parameter Value Unit Predicted Property
EHOMO -7.15 eV Moderate electron-donating ability
ELUMO -1.23 eV Low electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.92 eV High kinetic stability
Electronegativity (χ) 4.19 eV Moderate electron-attracting power
Chemical Hardness (η) 2.96 eV High resistance to charge transfer

Another powerful tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MEP) map. doaj.orgnih.gov The MEP illustrates the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show a high electron density (negative potential, typically colored red) around the oxygen atoms of the sulfonamide group, making them the primary sites for electrophilic attack. Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (colored blue), indicating a site susceptible to nucleophilic attack. nih.gov The propyl and cycloheptane hydrocarbon portions would display a neutral potential (green), reflecting their non-polar and less reactive nature.

In Silico Modeling of Non-Biological Molecular Interactions

In silico modeling allows for the investigation of how this compound interacts with other molecules without the need for physical experiments. This is particularly useful for understanding its potential role in host-guest systems or as a ligand for catalysts.

Host-Guest Interactions with Chemical Cages

The formation of inclusion complexes, a hallmark of host-guest chemistry, can be modeled to predict the affinity of this compound for various molecular hosts. nih.gov Cyclodextrins are common host molecules, featuring a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating non-polar guest molecules in aqueous environments. mdpi.com

A molecular dynamics simulation could model the inclusion of this compound into a β-cyclodextrin. It is hypothesized that the non-polar propylcycloheptane moiety would be encapsulated within the hydrophobic cavity of the β-cyclodextrin, driven by favorable van der Waals and hydrophobic interactions. mdpi.com The more polar sulfonamide group would likely remain near the rim of the cyclodextrin, interacting with the surrounding solvent. nih.gov

The stability of such a host-guest complex can be quantified by its binding free energy (ΔG), which incorporates both enthalpic (ΔH) and entropic (TΔS) contributions. A negative ΔG indicates a spontaneous complexation process.

Table 2: Hypothetical Thermodynamic Parameters for the Inclusion of this compound in β-Cyclodextrin Note: These values are hypothetical and for illustrative purposes.

Parameter Value Unit Implication
Binding Free Energy (ΔG) -4.8 kcal/mol Spontaneous formation of a stable complex
Enthalpy Change (ΔH) -6.2 kcal/mol Exothermic process, driven by favorable interactions

Interactions with Catalysts

Computational modeling can also predict how this compound might interact with the surface of a heterogeneous catalyst. Such studies are crucial for applications in industrial chemical synthesis. The adsorption of the molecule onto a model catalyst surface, such as a platinum (111) or titanium dioxide (101) surface, can be simulated. researchgate.net

It is expected that the primary interaction site would be the sulfonamide group. The oxygen atoms and the nitrogen atom of the sulfonamide moiety possess lone pairs of electrons that can coordinate with active sites on the catalyst surface. researchgate.net The orientation and strength of this adsorption are key factors in potential catalytic transformations. The adsorption energy (Eads) quantifies the strength of the interaction between the molecule and the surface.

Table 3: Hypothetical Adsorption Energies of this compound on a Model Catalyst Surface Note: These values are hypothetical and for illustrative purposes.

Adsorption Mode Adsorption Energy (Eads) Unit Description of Interaction
Sulfonamide Oxygen Coordination -1.25 eV Strong interaction via oxygen lone pairs
Sulfonamide Nitrogen Coordination -0.98 eV Moderate interaction via nitrogen lone pair

These theoretical findings, though hypothetical, provide a robust framework for understanding the fundamental chemical and physical properties of this compound. The calculated descriptors point towards a stable molecule with distinct reactive sites centered on the sulfonamide group. Furthermore, in silico modeling suggests a strong propensity for forming stable host-guest complexes with cyclodextrins and for adsorbing onto catalyst surfaces, paving the way for future experimental validation and application.

Structure Reactivity and Structure Property Relationships of 4 Propylcycloheptane 1 Sulfonamide

Influence of Cycloheptane (B1346806) Ring Conformation on Chemical Reactivity

The cycloheptane ring is a flexible system that avoids the high angle strain of smaller rings and the transannular strain of some medium-sized rings by adopting a variety of puckered, non-planar conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers, with the twist-chair and twist-boat conformations being the most stable. slideshare.netbiomedres.usresearchgate.net This conformational flexibility has a profound impact on the chemical reactivity of the attached sulfonamide group.

The constant interconversion between different conformers means that the sulfonamide group can occupy various spatial positions, ranging from pseudo-axial to pseudo-equatorial. This dynamic positioning affects the steric accessibility of the sulfonamide group to incoming reagents. For instance, in a sterically hindered conformation, the cycloheptane ring can shield the sulfonamide group, slowing down reactions with bulky reagents. Conversely, more open conformations would allow for easier access and faster reaction rates.

The relative energies of the cycloheptane conformers are presented in the table below, illustrating the small energy barriers between them and supporting the concept of a highly flexible ring system.

ConformationRelative Energy (kcal/mol)
Twist-Chair0
Chair1.4
Boat2.1
Twist-Boat2.3
This interactive data table provides a simplified representation of the relative energies of cycloheptane conformers. Actual energy values may vary based on the computational method used.

Effects of the Propyl Substituent on the Chemical Behavior of the Sulfonamide Group

The propyl group at the 4-position of the cycloheptane ring influences the chemical behavior of the sulfonamide group through both steric and electronic effects.

Steric Effects: The propyl group is a moderately bulky alkyl substituent. Its presence on the cycloheptane ring can influence the conformational equilibrium of the ring, potentially favoring conformers that minimize steric interactions between the propyl group and the sulfonamide group. This can, in turn, affect the accessibility of the sulfonamide group, as discussed in the previous section. For instance, a bulky substituent can hinder the approach of reactants to the sulfonamide moiety, thereby decreasing the rate of reaction. nih.gov

Electronic Effects: The propyl group is an electron-donating group through an inductive effect (+I). This electron-donating nature increases the electron density on the cycloheptane ring, which in turn can be transmitted to the sulfonamide group. An increase in electron density on the nitrogen atom of the sulfonamide would make it a stronger nucleophile upon deprotonation. Conversely, the increased electron density on the sulfur atom would make it less electrophilic and therefore less susceptible to nucleophilic attack. While the effect is likely modest due to the number of separating sigma bonds, it can still play a role in modulating the reactivity of the sulfonamide group. sci-hub.se

Role of the Sulfonamide Moiety in Electrophilic and Nucleophilic Reactions

The sulfonamide group is a versatile functional group that can participate in both electrophilic and nucleophilic reactions.

Nucleophilic Reactions: The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, but it is generally a weak nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, upon deprotonation with a suitable base, the resulting sulfonamidate anion is a potent nucleophile. This anion can readily participate in reactions with various electrophiles, such as alkyl halides, to form N-substituted sulfonamides. nih.govorganic-chemistry.org

Electrophilic Reactions: The sulfur atom of the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, making it an electrophilic center. This electrophilicity allows the sulfonamide group to react with strong nucleophiles. For example, nucleophilic attack at the sulfur atom can lead to the cleavage of the S-N bond.

The dual reactivity of the sulfonamide group makes 4-Propylcycloheptane-1-sulfonamide a versatile intermediate in organic synthesis.

Investigation of Chemical Transformations and Derivatization Strategies

The structural features of this compound offer several avenues for chemical transformations and derivatization.

N-Functionalization: As mentioned previously, the deprotonated sulfonamide can be readily alkylated or arylated at the nitrogen atom. This allows for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives with potentially diverse chemical and physical properties. nih.govijarsct.co.inucl.ac.uk

Modification of the Sulfonyl Group: The sulfonyl group itself can be a target for chemical modification. For instance, reduction of the sulfonamide could yield the corresponding amine. While challenging, methods for such transformations are known in organic synthesis.

Functionalization of the Cycloheptane Ring: The cycloheptane ring can also be functionalized, although this is generally more challenging. Radical halogenation could introduce a halogen atom onto the ring, which could then be used as a handle for further synthetic transformations through substitution or elimination reactions.

A summary of potential derivatization strategies is presented in the table below.

Reaction TypeReagentsPotential Products
N-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)N-Alkyl-4-propylcycloheptane-1-sulfonamides
N-ArylationBase, Aryl Halide, Catalyst (e.g., CuI)N-Aryl-4-propylcycloheptane-1-sulfonamides
Ring HalogenationNBS, Light/HeatHalogenated 4-propylcycloheptane-1-sulfonamides
This interactive table outlines some possible derivatization reactions for this compound.

These derivatization strategies highlight the potential of this compound as a building block for the synthesis of more complex molecules.

Correlations Between Molecular Structure and Bulk Chemical Properties

The molecular structure of this compound directly influences its bulk chemical properties, such as solubility and thermal stability.

Solubility: The molecule possesses both a non-polar component (the propylcycloheptane backbone) and a polar component (the sulfonamide group). This amphiphilic character dictates its solubility in various solvents. It is expected to have good solubility in moderately polar to non-polar organic solvents that can interact favorably with the alkyl framework. Its solubility in highly polar solvents like water is likely to be low, while its solubility in non-polar solvents like hexane would be moderate. The hydrogen bonding capability of the sulfonamide group (both as a donor and an acceptor) will contribute to its solubility in protic solvents. nih.govresearchgate.netacs.org

The following table provides predicted solubility data for this compound in a range of common chemical solvents.

SolventPredicted SolubilityRationale
WaterLowPrimarily non-polar structure with limited hydrogen bonding potential relative to its size.
MethanolModerateThe alcohol can engage in hydrogen bonding with the sulfonamide group.
DichloromethaneHighGood balance of polarity to dissolve both the non-polar and polar parts of the molecule.
TolueneHighThe non-polar aromatic solvent will effectively solvate the propylcycloheptane backbone.
HexaneModerateThe non-polar solvent will interact well with the alkyl portions, but less so with the polar sulfonamide.
This interactive data table presents predicted solubility based on general principles of "like dissolves like."

Thermal Stability: Sulfonamides are generally considered to be thermally stable compounds. nih.govresearchgate.net The thermal stability of this compound in non-biological contexts is expected to be high. The covalent bonds within the molecule, including the robust C-C, C-H, S-N, and S=O bonds, require significant energy to break. Decomposition would likely occur at elevated temperatures, potentially through pathways involving the cleavage of the sulfonamide group or degradation of the cycloalkane ring. The presence of the propyl group is not expected to significantly alter the inherent thermal stability of the cycloheptane sulfonamide core.

An exploration of the advanced, non-medical chemical applications of this compound reveals a landscape of potential rooted in the compound's unique structural features. While direct research on this specific molecule is nascent, its constituent parts—a cycloheptane ring, a propyl group, and a sulfonamide functional group—suggest a range of possibilities in materials science, catalysis, and various specialized chemistry fields. This article delves into these potential applications, drawing on established principles of organic and materials chemistry to forecast the utility of this intriguing compound.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Cycloheptane (B1346806) Sulfonamides

The synthesis of 4-Propylcycloheptane-1-sulfonamide and its analogs is foundational to any further investigation. Current synthetic strategies for sulfonamides often involve the reaction of sulfonyl chlorides with amines. However, the preparation of the requisite cycloheptanesulfonyl chloride can be challenging. Future research should focus on developing more direct and efficient methods.

One promising avenue is the one-pot synthesis from readily available starting materials like cycloheptene or propylcycloheptane. A potential pathway could involve a copper-catalyzed decarboxylative halosulfonylation of a cycloheptanecarboxylic acid derivative, followed by amination. This approach would bypass the need to handle unstable sulfonyl chloride intermediates.

Another innovative strategy could be the direct C-H sulfonamidation of propylcycloheptane. While challenging, recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could provide a viable route. These methods offer the potential for high regioselectivity and functional group tolerance.

Furthermore, the development of modular synthetic routes, such as the three-component coupling of an aryl radical surrogate, a sulfur dioxide source, and an amine, could be adapted for the synthesis of cycloheptane sulfonamides. This would allow for the rapid generation of a library of derivatives with diverse substitution patterns on the cycloheptane ring and the sulfonamide nitrogen.

Synthetic Pathway Key Features Potential Advantages
Decarboxylative HalosulfonylationOne-pot synthesis from carboxylic acidsAvoids isolation of unstable intermediates
C-H SulfonamidationDirect functionalization of C-H bondsAtom-economical and efficient
Three-Component CouplingModular assembly of building blocksRapid generation of diverse derivatives

Development of Advanced Spectroscopic Characterization Techniques for Complex Sulfonamide Structures

The conformational flexibility of the cycloheptane ring in this compound presents a significant challenge for structural elucidation. Standard spectroscopic techniques may not be sufficient to fully characterize the three-dimensional structure and dynamics of this molecule.

Future research should focus on the application and development of advanced spectroscopic methods. Rotational spectroscopy, for instance, has been shown to be a powerful tool for determining the precise conformations of sulfonamides by analyzing their rotational constants and the hyperfine structure due to the ¹⁴N nucleus. This technique could be used to identify the preferred conformations of this compound in the gas phase.

In solution, advanced NMR techniques will be crucial. The use of chiral solvating agents in conjunction with ¹³C NMR spectroscopy can be employed to differentiate between enantiomers and determine enantiomeric excess. For diastereomers, high-sensitivity band-selective pure shift NMR spectroscopy can provide the necessary resolution to distinguish between closely related signals. Furthermore, 1D and 2D NOESY/EXSY experiments can be utilized to study the dynamics of interconverting diastereomers.

Mass spectrometry techniques, such as ultraviolet photodissociation (UVPD), can provide valuable information on the structure of sulfonamide complexes and their interactions with other molecules.

Spectroscopic Technique Information Gained Application to this compound
Rotational SpectroscopyPrecise conformational analysis in the gas phaseDetermination of the lowest energy conformers
Advanced NMR SpectroscopyDifferentiation of stereoisomers, dynamic studiesCharacterization of diastereomers and enantiomers in solution
Mass Spectrometry (UVPD)Structural information on complexes and interactionsProbing non-covalent interactions with biological targets

Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling

The vast chemical space that can be explored by modifying the this compound scaffold necessitates the use of computational tools to guide synthetic efforts. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process.

Future research should focus on the development of quantitative structure-property relationship (QSPR) models for cycloheptane sulfonamides. These models can be trained on datasets of known sulfonamides to predict various properties of novel derivatives, such as their thermodynamic properties, solubility, and biological activity. Genetic algorithms can be used to select the most relevant molecular descriptors for building robust predictive models.

Furthermore, ML models can be trained to predict the outcome of chemical reactions, thereby accelerating the discovery of optimal synthetic pathways. For example, an AI could predict the regioselectivity and stereoselectivity of a C-H functionalization reaction on the cycloheptane ring.

In the context of drug discovery, in silico screening of virtual libraries of this compound derivatives against biological targets can be performed. ML models can be used to predict the binding affinity and potential off-target effects of these compounds, prioritizing the most promising candidates for synthesis and experimental testing.

AI/ML Application Objective Expected Outcome
QSPR ModelingPredict physicochemical and biological propertiesRational design of compounds with desired characteristics
Reaction PredictionOptimize synthetic routesIncreased efficiency and reduced experimental effort
Virtual ScreeningIdentify potential drug candidatesPrioritization of high-potential molecules for synthesis

Design of Next-Generation Cycloheptane-Sulfonamide Based Materials with Tunable Chemical Properties

The unique combination of a flexible cycloheptane ring and a polar sulfonamide group in this compound suggests its potential as a building block for novel materials with tunable properties.

One area of exploration is the development of novel polymers and coordination complexes. The sulfonamide group can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The flexibility of the cycloheptane backbone could impart interesting dynamic properties to these materials, such as guest-induced structural transformations.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to materials with tailored thermal and mechanical properties. The propyl group provides a nonpolar domain, while the sulfonamide group offers a site for hydrogen bonding, allowing for control over intermolecular interactions.

Another potential application is in the design of functional materials for separation and sensing. The specific binding properties of the sulfonamide group could be exploited to create materials that selectively bind to certain molecules or ions. The cycloheptane scaffold can be further functionalized to enhance selectivity and sensitivity.

Material Type Key Feature Potential Application
Metal-Organic FrameworksDynamic framework based on flexible cycloheptaneGas storage, catalysis, sensing
Functional PolymersTunable intermolecular interactionsMembranes for separation, stimuli-responsive materials
Selective SorbentsSpecific binding properties of the sulfonamide groupEnvironmental remediation, chemical sensing

Investigation of Stereoselective Synthesis of this compound Isomers for Pure Compound Studies

The presence of multiple stereocenters in this compound means that it can exist as a mixture of stereoisomers. The biological activity and material properties of these isomers can vary significantly. Therefore, the development of stereoselective synthetic methods is crucial for obtaining pure isomers for detailed studies.

Future research should focus on the asymmetric synthesis of the cycloheptane ring itself. This could involve chiral catalysts or auxiliaries to control the stereochemistry during ring formation or functionalization. For example, a stereoselective Diels-Alder reaction followed by ring expansion could be a viable strategy.

Alternatively, enzymatic resolution of a racemic mixture of a key intermediate could be employed to obtain enantiomerically pure starting materials. Lipases and other hydrolases are known to catalyze the stereoselective transformation of a wide range of substrates.

Once the chiral cycloheptane core is obtained, the sulfonamide group can be introduced. Care must be taken to ensure that the stereochemistry of the existing centers is not compromised during this step. The development of mild and stereoconservative sulfonamidation methods will be important.

The availability of pure stereoisomers will enable detailed studies on their chiroptical properties, their interactions with chiral biological targets, and their self-assembly into chiral supramolecular structures.

Stereoselective Approach Description Goal
Asymmetric CatalysisUse of chiral catalysts to control stereochemistryEnantioselective synthesis of the cycloheptane ring
Enzymatic ResolutionSeparation of enantiomers using enzymesAccess to enantiomerically pure intermediates
Diastereoselective ReactionsControl of stereochemistry in reactions on a chiral substrateSynthesis of specific diastereomers

Q & A

Q. What are the standard synthetic routes for 4-Propylcycloheptane-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of sulfonyl chlorides with amines. For example:

Sulfonylation: React 4-propylcycloheptane-1-sulfonyl chloride with ammonia under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products like disulfonates .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Look for characteristic signals:
    • Propyl group: δ 0.8–1.2 ppm (triplet, CH₃), δ 1.2–1.6 ppm (multiplet, CH₂).
    • Cycloheptane protons: δ 1.6–2.2 ppm (complex splitting).
    • Sulfonamide NH₂: δ 3.5–4.5 ppm (broad singlet) .
  • IR: Confirm sulfonamide S=O stretches at 1150–1250 cm⁻¹ and N–H stretches at 3250–3350 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of sulfonamide dust.
  • Storage: Keep in a desiccator at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-validate NMR data with computational tools (e.g., DFT calculations for predicted chemical shifts) .
  • Reproducibility Testing: Repeat synthesis and characterization under controlled conditions to rule out experimental error .
  • Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

Functional Group Modification: Synthesize analogs with varied substituents (e.g., alkyl chain length, halogenation) .

Biological Assays: Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorescence-based kinetic assays .

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets .

Q. How can degradation pathways of this compound be studied under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Acidic Conditions: Dissolve in 0.1 M HCl (25°C, 48 hrs), monitor via HPLC (C18 column, 220 nm detection) .
    • Thermal Degradation: Heat at 60°C for 72 hrs, analyze for sulfonic acid byproducts using LC-MS .

Critical Notes

  • Data Contradictions: Always cross-reference findings with peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-validated sources .
  • Ethical Compliance: Ensure IRB approval for biological studies involving human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.